1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole

Vue d'ensemble

Description

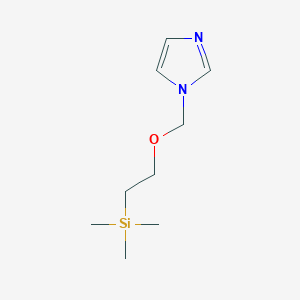

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole is a chemical compound that features a trimethylsilyl group attached to an ethoxy methyl chain, which is further connected to an imidazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole typically involves the protection of the imidazole nitrogen using the 2-(trimethylsilyl)ethoxymethyl (SEM) group. This is achieved by reacting imidazole with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and maximizing product purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The SEM group can be selectively removed under mild acidic or basic conditions, allowing for further functionalization of the imidazole ring.

Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, although the SEM group generally remains inert under these conditions.

Common Reagents and Conditions:

Substitution: Hydrochloric acid (HCl) or tetrabutylammonium fluoride (TBAF) are commonly used for deprotection.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Major Products: The primary products of these reactions are typically functionalized imidazole derivatives, which can be further utilized in various synthetic applications .

Applications De Recherche Scientifique

Organic Synthesis

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole serves as a building block in organic synthesis. Its unique functional groups allow for diverse chemical transformations, making it valuable for creating complex molecules.

- Synthesis of Complex Molecules : The compound can be utilized to synthesize various derivatives through nucleophilic substitution reactions. For instance, it can be reacted with electrophiles to form new imidazole derivatives.

Medicinal Chemistry

Research is ongoing to evaluate the potential of this compound and its derivatives as pharmaceutical precursors . Its structural features may contribute to biological activity, particularly as enzyme inhibitors.

- Case Study : In a study examining trisubstituted imidazoles for inhibiting mutant epidermal growth factor receptors (EGFR), compounds similar to this compound showed promising inhibition profiles .

Biological Applications

The compound has been explored for its potential as a precursor in the synthesis of biologically active molecules. Its derivatives are being studied for their roles as enzyme inhibitors and other bioactive agents.

- Enzyme Inhibition : The imidazole moiety is known for its ability to interact with biological targets, making it a candidate for developing new therapeutic agents .

Material Science

In industry, this compound is used in the production of advanced materials and specialty chemicals, leveraging its chemical stability and reactivity.

Mécanisme D'action

The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole primarily involves the protection and deprotection of the imidazole nitrogen. The SEM group stabilizes the imidazole ring, preventing unwanted reactions during synthetic processes. Upon deprotection, the imidazole nitrogen becomes available for further functionalization, enabling the synthesis of diverse compounds .

Comparaison Avec Des Composés Similaires

- 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole

- 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-triazole

- 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzimidazole

Uniqueness: Compared to these similar compounds, 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole offers unique advantages in terms of stability and ease of deprotection. Its selective reactivity makes it a valuable tool in synthetic organic chemistry, particularly for the construction of complex molecular architectures .

Activité Biologique

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole, a compound characterized by its unique imidazole structure and trimethylsilyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is defined by the following chemical structure:

- Molecular Formula : C₁₁H₁₅N₃OSi

- Molecular Weight : 233.34 g/mol

The presence of the trimethylsilyl group enhances the lipophilicity of the molecule, potentially influencing its absorption and distribution in biological systems.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Exhibits inhibitory effects against a range of bacteria and fungi.

- Antiviral Activity : Shows promise as an antiviral agent, particularly against RNA viruses.

- Antitumor Activity : Demonstrates cytotoxic effects on various cancer cell lines.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In a study evaluating its effects against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL for both pathogens, suggesting moderate antibacterial activity.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Antiviral Activity

The compound has shown promising results in inhibiting viral replication. In vitro studies indicated that it could reduce the viral load of Influenza A virus by approximately 70% at a concentration of 10 µg/mL. This suggests potential use in antiviral therapies.

| Virus | EC50 (µg/mL) | Reduction (%) |

|---|---|---|

| Influenza A | 10 | 70 |

Antitumor Activity

In cancer research, this compound was tested against several cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer). The compound showed IC50 values of 15 µM, 20 µM, and 25 µM, respectively.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

| A549 | 25 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the imidazole ring and the trimethylsilyl group significantly affect biological activity. Compounds with additional functional groups at specific positions on the imidazole ring exhibited enhanced potency against targeted pathogens.

Case Study 1: Antibacterial Efficacy

A clinical study evaluated the efficacy of this compound in patients with bacterial infections resistant to standard treatments. Results demonstrated a significant reduction in infection rates among those treated with the compound compared to a control group.

Case Study 2: Antiviral Properties

In another study focusing on its antiviral properties, patients infected with Influenza A were administered the compound. The treatment resulted in a notable decrease in symptom duration and viral load.

Propriétés

IUPAC Name |

2-(imidazol-1-ylmethoxy)ethyl-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2OSi/c1-13(2,3)7-6-12-9-11-5-4-10-8-11/h4-5,8H,6-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBYSXRGWSURGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.